Metolachlor
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQBLGZPHOPPFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Record name | METOLACHLOR | |
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| Record name | METOLACHLOR | |
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DSSTOX Substance ID |
DTXSID4022448 | |
| Record name | Metolachlor | |
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Molecular Weight |
283.79 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Metolachlor is a tan to brown oily liquid with a slightly sweet odor. Slightly soluble in water and denser than water. Hence sinks in water. Soluble in most organic solvents. Used as a selective herbicide., Colorless liquid; [Merck Index] White to tan liquid; [HSDB], ODOURLESS CLEAR LIQUID. | |
| Record name | METOLACHLOR | |
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Boiling Point |
212 °F at 0.001 mmHg (USCG, 1999), BP: 100 °C at 0.001 mm Hg | |
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Flash Point |
greater than 230 °F (USCG, 1999), Flashpoint of Dual 8E is 200 °F (Closed cup), 190 °C | |
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Solubility |
Miscible with benzene, toluene, ethanol, acetone, xylene, hexane, dimethylformamide, dichloroethane, cyclohexanone, methanol, octanol, and dichloromethane. Insoluble in ethylene glycol, propylene glycol, and petroleum ether., Soluble in most organic solvents., In water, 530 mg/L at 20 °C, Solubility in water, mg/l at 25 °C: 488 | |
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Density |
1.12 (USCG, 1999) - Denser than water; will sink, 1.12 g/cu cm at 20 °C, 1.12 g/cm³ | |
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Vapor Pressure |
0.0000314 [mmHg], 3.14X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.0042 | |
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Color/Form |
Colorless liquid, Colorless to tan liquid | |
CAS No. |
51218-45-2, 82535-90-8 | |
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| Record name | 2-chloro-2'-ethyl-N-(2-methoxy-1-methylethyl)-6'-methylacetanilide | |
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Melting Point |
-62.1 °C | |
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Environmental Fate and Transport of Metolachlor
Degradation Pathways of Metolachlor in Environmental Compartments
The environmental persistence of the herbicide this compound is significantly influenced by microbial degradation, which is considered the primary mechanism for its dissipation in both soil and aquatic systems. Microorganisms have evolved diverse metabolic strategies to transform this chloroacetanilide herbicide, leading to a variety of degradation products. The specific pathways and the resulting metabolites are dependent on the environmental conditions, particularly the presence or absence of oxygen, and the specific microbial species involved.
Microbial Degradation in Soil and Aquatic Environments
Microbial transformation of this compound is a key process in its environmental breakdown. Both bacteria and fungi play crucial roles in metabolizing this herbicide, often through different enzymatic reactions. The rate and extent of degradation can be influenced by factors such as soil type, moisture, temperature, and the history of herbicide application, which can lead to the adaptation of microbial communities.
Under aerobic conditions, microorganisms utilize oxygen in the enzymatic breakdown of this compound. This process can lead to the mineralization of the herbicide to carbon dioxide, although partial degradation is more common. Studies have identified various aerobic microorganisms capable of transforming this compound. For instance, organisms closely related to Bacillus spp. have been implicated in the aerobic mineralization of this compound in soil. nih.gov The major degradation pathway under aerobic conditions often involves hydroxylation and dechlorination, followed by further oxidation. epa.gov
In the absence of oxygen, such as in saturated or flooded soils and sediments, anaerobic microorganisms employ alternative metabolic pathways for this compound degradation. Under these conditions, reductive dechlorination can be a significant initial step in the transformation process. The degradation of this compound has been observed under strongly reducing conditions found in wetland soils. nih.gov Members of the Acidobacteria phylum have been identified as being involved in the anaerobic mineralization of this compound. nih.gov Common metabolites detected under anaerobic conditions include this compound ethanesulfonic acid (MESA) and this compound oxanilic acid (MOXA). nih.govresearchgate.netontariosportsman.comdss.go.th The half-life of this compound in anaerobic soil has been reported to be approximately 62 days. nih.gov
Fungi are significant contributors to the degradation of this compound in the environment. Several fungal species have been identified with the ability to metabolize this herbicide through various mechanisms, including hydrolytic dechlorination, N-dealkylation, and amide bond cleavage. nih.govnih.gov For instance, a mixed fungal culture containing Aspergillus flavus and Aspergillus terricola was found to rapidly degrade this compound. nih.gov The fungus Penicillium oxalicum has also been shown to degrade this compound, producing metabolites such as this compound oxanilic acid (MOXA), This compound-2-hydroxy (B1595005) (M2H), and a dechlorinated sulfide (B99878) derivative of this compound (MDES) through hydrolytic and reductive dechlorination. mdpi.comresearchgate.net Other fungi, including Chaetomium globosum, Fusarium sp., and Mucor racemosus, are also known to transform this compound. core.ac.uknih.gov
Table 1: Fungal Species Involved in this compound Degradation and Their Metabolites
| Fungal Species | Degradation Pathway(s) | Identified Metabolites |
|---|---|---|
| Aspergillus flavus | Hydrolytic dechlorination, N-dealkylation, Amide bond cleavage | 6-methyl 2-ethyl acetanilide, 6-methyl 2-ethyl aniline, Dechlorinated product |
| Aspergillus terricola | Hydrolytic dechlorination, N-dealkylation, Amide bond cleavage | 6-methyl 2-ethyl acetanilide, 6-methyl 2-ethyl aniline, Dechlorinated product |
| Penicillium oxalicum | Hydrolytic dechlorination, Reductive dechlorination | This compound oxanilic acid (MOXA), this compound-2-hydroxy (M2H), Dechlorinated sulfide derivative of this compound (MDES) |
| Chaetomium globosum | N-dealkylation, Dehydrogenation | Various byproducts (aromatic ring intact) |
| Fusarium sp. | Transformation | Not specified |
Various bacterial species have been shown to degrade this compound in both soil and aquatic environments. The degradation mechanisms employed by bacteria often involve dechlorination as a key initial step. Identified bacterial species capable of degrading S-metolachlor include Klebsiella pneumoniae, Pseudomonas alcaligenes, and Enterobacter aerogenes. core.ac.ukscielo.brresearchgate.net Strains of Bacillus circulans and Bacillus megaterium have also been found to transform this compound. nih.gov An actinomycete strain was shown to transform this compound through benzylic hydroxylation of the aralkyl side chains and/or demethylation at the N-alkyl substituent, resulting in eight different metabolites without dehalogenation. sci-hub.cat
Table 2: Bacterial Species Involved in this compound Degradation and Their Metabolites
| Bacterial Species/Group | Degradation Pathway(s) | Identified Metabolites |
|---|---|---|
| Klebsiella pneumoniae | Reductive dechlorination | Dichloro derivatives |
| Pseudomonas alcaligenes | Degradation | Not specified |
| Enterobacter aerogenes | Degradation | Not specified |
| Bacillus circulans | Transformation | Not specified |
| Bacillus megaterium | Transformation | Not specified |
| Actinomycete strain | Benzylic hydroxylation, Demethylation | Eight hydroxylated and/or demethylated metabolites (chloroacetyl moiety intact) |
| Bacillus spp. | Aerobic mineralization | CO2 |
Co-metabolism is a significant process in the microbial degradation of this compound, where the microorganism does not use the herbicide as a primary source of carbon or energy. nih.gov Instead, the degradation occurs through the action of non-specific enzymes that are produced for the metabolism of other substrates. This process often requires an additional carbon source to support microbial growth and enzyme production. For example, the fungus Penicillium oxalicum was found to effectively degrade this compound when supplemented with glucose and yeast extract. mdpi.comresearchgate.net Similarly, the degradation of this compound by the yeast Candida xestobii was enhanced in the presence of a yeast extract. A mixed fungal culture of Aspergillus flavus and Aspergillus terricola also demonstrated co-metabolic degradation of this compound. researchgate.netresearchgate.net This suggests that in many natural environments, the breakdown of this compound is facilitated by the presence of other organic matter that sustains the degrading microbial populations.
Photodegradation of this compound
Photodegradation, or photolysis, can contribute to the dissipation of this compound, particularly when the herbicide remains on the soil surface and is exposed to sunlight. scielo.br However, this compound is considered relatively stable under natural sunlight. usda.gov The significance of photolysis as a degradation pathway is highly dependent on environmental conditions and soil properties.
When incorporated into the top few centimeters of soil, photolysis is minimal; one report indicated only about 6% degradation over a month. cambridge.org In contrast, when surface-applied and exposed to sunlight, 50% degradation was observed after 8 days. cambridge.org The half-life for photodegradation on soil under natural sunlight has been reported to be around 8 days. epa.gov However, other studies have reported much longer soil photolysis half-lives, varying from 8 to 95 days. epa.gov The presence of soil constituents like minerals (kaolinite, montmorillonite) and organic matter (fulvic acid) can influence the rate of photolysis. acs.org One study found that the half-life of this compound under UV irradiation was longer in water alone compared to water containing these soil constituents. acs.org Furthermore, the safener benoxacor, which is often formulated with S-metolachlor, can act as a photosensitizer, promoting the degradation of this compound on soil-simulating surfaces like quartz. nih.gov
Table 2: Photodegradation Half-Life of this compound
| Condition | Half-Life (Days) | Reference |
|---|---|---|
| On soil surface (natural sunlight) | 8 | epa.gov |
| On soil surface (range reported) | 8 to 95 | epa.gov |
| In water (aqueous photolysis, natural sunlight) | 70 | epa.gov |
Transport Processes of this compound in the Environment
Leaching Potential and Groundwater Contamination
Detection Frequencies and Concentrations in Groundwater
This compound and its metabolites are frequently detected in groundwater, particularly in agricultural regions. The frequency and concentration of these detections vary based on land use, hydrogeological conditions, and the specific compound being measured (parent this compound versus its more mobile degradates).
Studies have consistently shown that this compound can leach into groundwater systems. A 1988 survey in the United States found this compound in 13 out of 596 groundwater samples, with the 85th percentile of positive samples showing a concentration of 0.25 µg/L. mdpi.com Other US surveys have reported concentrations ranging from 0.1 to 0.4 µg/L. mdpi.com The U.S. Environmental Protection Agency (EPA) has noted detections in the groundwater of at least 20 states, with concentrations varying from trace amounts to as high as 157.0 ppb. scielo.br In some instances, concentrations have surpassed the lifetime Health Advisory level of 100 ppb in states like Missouri, New York, and Wisconsin. scielo.br
A comprehensive analysis by the U.S. Geological Survey (USGS) under the National Water-Quality Assessment (NAWQA) program between 1992 and 2001 provided a detailed picture of this compound occurrence. mda.state.mn.us Detection frequencies were strongly correlated with land use, appearing in 1.49% of samples from undeveloped areas, 8.98% in urban settings, and 17.0% in agricultural areas. The highest concentration found was approximately 32.8 µg/L, discovered in an agricultural setting. mda.state.mn.us
A significant finding in groundwater monitoring is the prevalence of this compound's degradation products, specifically this compound ethanesulfonic acid (MESA or ESA) and this compound oxanilic acid (MOXA or OXA). These metabolites are often detected more frequently and at higher concentrations than the parent compound. researchgate.netfao.org For instance, a 2009 study in California did not detect the parent this compound in any of the 68 wells sampled, but found MESA in 49% of the wells (at concentrations from 0.05 to 2.84 ppb) and MOXA in 18% of the wells (from 0.05 to 0.53 ppb). researchgate.net This pattern is consistent across numerous states. researchgate.net In Minnesota, 2016 monitoring data showed MESA was detected in 83% of monitoring well samples with a maximum concentration of 16.9 µg/L, while MOXA was found in 39% of samples, with a maximum concentration of 6.73 µg/L. wi.gov The parent compound, this compound, was detected in only 14 out of 249 monitoring wells in Minnesota in the same year, with a top concentration of 5.89 µg/L. epa.gov
Table 1: Detection of this compound and its Metabolites in Groundwater This table is interactive. Click on the headers to sort the data.
| Location/Study | Compound(s) | Detection Frequency | Concentration Range | Maximum Concentration |
|---|---|---|---|---|
| USA (1988 Survey) mdpi.com | This compound | 2.2% (13/596 samples) | - | 0.25 µg/L (85th percentile) |
| USA (NAWQA, 1992-2001) mda.state.mn.us | This compound (Agricultural areas) | 17.0% | - | 32.8 µg/L |
| USA (20 States) scielo.br | This compound | Detected | Trace to 157 ppb | 157 ppb |
| California (2009) researchgate.net | This compound | 0% | Not Detected | Not Detected |
| California (2009) researchgate.net | This compound ESA (MESA) | 49% | 0.05 to 2.84 ppb | 2.84 ppb |
| California (2009) researchgate.net | This compound OXA (MOXA) | 18% | 0.05 to 0.53 ppb | 0.53 ppb |
| Minnesota (2016) epa.gov | This compound | 5.6% (14/249 samples) | - | 5.89 µg/L |
| Minnesota (2016) wi.gov | This compound ESA (MESA) | 83% | - | 16.9 µg/L |
| Minnesota (2016) wi.gov | This compound OXA (MOXA) | 39% | - | 6.73 µg/L |
| Iowa researchgate.net | This compound | 8% | - | - |
| Iowa researchgate.net | This compound ESA (MESA) | 60% | - | - |
Surface Runoff and Surface Water Contamination
Agricultural runoff is a primary mechanism for the transport of this compound from treated fields into surface water bodies such as streams, rivers, and lakes. scielo.br The herbicide can be carried dissolved in the water or adsorbed to soil particles that are eroded during rainfall or irrigation events. scielo.br
Several interconnected factors determine the extent of this compound loss via runoff.
Agricultural Practices: Tillage methods significantly impact runoff. One study found that incorporating the herbicide into the soil combined with contour plowing substantially reduced both dissolved and adsorbed concentrations of this compound in runoff compared to surface spraying with cross-contour plowing. fao.org Conservation tillage, which leaves at least 30% of the soil covered with crop residue, can also help reduce soil and runoff loss. mda.state.mn.us Vegetative filter strips (VFS) planted along field edges are effective at intercepting runoff, with studies showing they can retain a significant percentage of the applied this compound. scielo.br
Canopy Cover: The presence of a crop canopy can intercept a significant portion of rainfall, which can reduce the amount of water that causes runoff. researchgate.net The density of the canopy and the intensity of the rainfall are key controlling factors in how much water reaches the soil surface. researchgate.net
Antecedent Moisture: The moisture level of the soil before a rainfall event is a critical factor. mdpi.com Saturated or wet soils have a lower capacity to absorb more water, leading to increased surface runoff. mdpi.comnih.gov Conversely, dry soil conditions can reduce runoff, although this is also dependent on rainfall intensity and duration. mdpi.com
This compound is one of the most commonly detected herbicides in surface waters, a direct consequence of its widespread use and transport via runoff. scielo.br
A 1988 survey in the USA detected this compound in 2,091 of 4,161 surface water samples (50.25%), with an 85th percentile concentration of 12 µg/L for positive samples. who.int
The USGS NAWQA program (1992-2001) found this compound in 82.74% of surface water samples in agricultural areas. epa.gov The 95th percentile concentration in these areas was 1.38 µg/L, with the highest recorded concentration estimated at 77.6 µg/L. epa.gov
In Minnesota, 2016 monitoring data revealed this compound in 67% of surface water samples, with a maximum concentration of 37.9 µg/L. health.state.mn.us
A 2021 report from Wisconsin highlighted the prevalence of this compound's degradates. The metabolite this compound ESA was the most frequently detected pesticide analyte, found in 96% of all surface water samples collected. wi.gov
Table 2: Detection of this compound in Surface Water This table is interactive. Click on the headers to sort the data.
| Location/Study | Compound | Detection Frequency | 85th/95th Percentile Conc. | Maximum Concentration |
|---|---|---|---|---|
| USA (1988 Survey) who.int | This compound | 50.3% | 12 µg/L (85th) | - |
| USA (NAWQA, 1992-2001) epa.gov | This compound (Agricultural) | 82.7% | 1.38 µg/L (95th) | 77.6 µg/L |
| Minnesota (2016) health.state.mn.us | This compound | 67% | - | 37.9 µg/L |
| Wisconsin (2021) wi.gov | This compound ESA | 96% | - | - |
Similar to the situation in groundwater, the metabolites of this compound, particularly the ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OXA) degradates, are significant components of runoff. Research indicates that these metabolites are transported into surface waters, often at concentrations higher than the parent herbicide. acs.org A field study demonstrated that alachlor (B1666766) ESA was present in runoff water at higher concentrations than this compound ESA, which may be related to the different degradation rates of the parent compounds in the soil. acs.org The consistent detection of these metabolites in surface water throughout the year suggests that their transport is not solely from immediate overland flow but also from the steady discharge of contaminated groundwater into surface water bodies. wi.gov
Volatilization from Soil and Plant Surfaces
Volatilization is the process by which a chemical transitions from a solid or liquid state on a surface into a vapor in the atmosphere. scielo.br For this compound, this represents a pathway for loss from the target field. researchgate.net While this compound has a relatively low vapor pressure, volatilization losses can be significant under certain environmental conditions. scielo.br
A multi-year field study found that cumulative volatilization losses in the 120 hours following application ranged from 5% to 25% of the total active ingredient applied. nih.gov The peak losses consistently occurred within the first 24 hours. nih.gov Several factors influence the rate of volatilization:
Soil Moisture: Volatilization increases significantly with higher soil moisture content. The highest flux rates are observed under warm and wet soil conditions. scielo.brnih.gov
Temperature: Warmer soil and air temperatures promote higher rates of volatilization. scielo.br
Diurnal Cycle: The majority of volatilization occurs during the daytime (43% to 86% of the total loss), corresponding with higher temperatures and solar radiation. nih.gov
This compound can also volatilize directly from plant surfaces after application. A laboratory study using flux chambers measured the emission rate from soybean and cotton plants. The highest flux rates were observed in the first 3 hours after application, ranging from 64 to 178 µg m⁻² h⁻¹ for soybean and 83 to 169 µg m⁻² h⁻¹ for cotton. acs.org
Adsorption and Desorption Dynamics in Soil
Adsorption (the binding of a chemical to soil particles) and desorption (the release of a chemical from soil particles) are critical processes that control this compound's mobility and availability in the environment. nih.gov The extent of adsorption affects how much this compound is available for runoff, leaching, volatilization, and microbial degradation. scielo.br
The primary factor influencing this compound adsorption is the organic matter content of the soil. researchgate.net Adsorption is greater in surface soils, which are typically rich in organic matter, compared to subsurface soils. researchgate.net Clay content also plays a positive role in the sorption of S-metolachlor. scielo.br Consequently, this compound is more mobile in soils with low organic matter, such as sandy soils, increasing its potential to leach. epa.gov The distribution coefficient (Kd), a measure of a chemical's tendency to be adsorbed by soil, for this compound ranges from 0.08 to 4.81 L/kg across different soil types, indicating it can be very mobile. epa.gov
Studies have shown that soil conditions can alter these dynamics. For example, anaerobic (low-oxygen) conditions can significantly reduce the adsorption of this compound and promote its desorption, potentially increasing its availability for transport. mdpi.com
Correlation with Soil Organic Matter and Clay Content
The environmental fate and transport of this compound in soil are significantly influenced by the soil's physical and chemical properties, most notably its organic matter and clay content. cambridge.orgredalyc.org Extensive research has demonstrated a strong positive correlation between the adsorption (sorption) of this compound and the levels of organic matter and clay in the soil. scielo.brcambridge.orgscite.ai These components are the primary adsorbents for this compound, governing its mobility, availability for degradation, and potential for leaching. cambridge.orgcambridge.org
Detailed Research Findings
Research indicates that soil organic matter is the predominant factor controlling this compound adsorption. cambridge.orgresearchgate.net Humic substances, a key component of soil organic matter, are particularly important in the adsorption process. cambridge.org The sorption strength of this compound increases directly with the organic matter content. scielo.br This relationship is quantified by the sorption coefficient (Kd), which measures the herbicide's retention by the soil's solid phase. redalyc.org Studies have shown that variations in organic matter can lead to significant changes in this compound's binding affinity. For instance, an increase in organic matter from 0.9% to 5.7% was found to increase the sorption coefficient of this compound by approximately sixfold. redalyc.orgscielo.br
The clay content of soil also contributes to the adsorption of this compound, although its influence is often considered secondary to that of organic matter. cambridge.orgcambridge.org The herbicide readily adsorbs to both muck (high organic matter) and clay soils. cambridge.orgnih.gov This binding to soil particles reduces the amount of this compound available in the soil solution, thereby limiting its movement. cambridge.org
This strong correlation with organic matter and clay content directly impacts this compound's mobility and leaching potential. scielo.br In soils with low organic matter (less than 1-2%), this compound is more mobile and has a higher potential to leach downwards through the soil profile with percolating water. cambridge.orgnih.gov Conversely, in soils rich in organic matter and clay, this compound is more strongly adsorbed in the upper soil zones, significantly reducing its mobility and the risk of it reaching groundwater. cambridge.orgscielo.br Field observations have shown that in soil with 5.7% organic matter, 90% of the applied this compound remains in the top 10 cm of soil. scielo.br In contrast, in soil with only 0.9% organic matter, over 45% of the herbicide can be found at depths greater than 30 cm. scielo.br
While the positive correlation between this compound sorption and clay content is widely reported, some studies, particularly in certain soil types like those of the Brazilian Savanna, have not identified a significant correlation, suggesting that soil organic matter is the more universally critical factor. redalyc.org
Data Tables
Table 1: Effect of Soil Organic Matter on this compound Sorption Coefficient (Kd). Data sourced from studies demonstrating the direct relationship between organic matter content and the extent of this compound adsorption in soil. redalyc.orgscielo.br
Table 2: this compound Adsorption (Koc) in Various Soil Types. The organic carbon partition coefficient (Koc) normalizes adsorption to the organic carbon content, illustrating how both organic matter and clay content influence this compound's tendency to bind to soil particles. nih.govNote: Some source data specifies Organic Carbon (%) instead of the broader Organic Matter (%).
Ecotoxicological Impact and Risk Assessment of Metolachlor
Effects on Non-Target Organisms
Metolachlor can affect a diverse range of non-target organisms through various exposure pathways, including direct contact, ingestion, and uptake from contaminated water and sediment. epa.gov
Aquatic Organisms
Aquatic ecosystems are particularly vulnerable to this compound contamination due to the herbicide's mobility and persistence in water. epa.govpsu.edu Studies have investigated the effects of this compound on various aquatic organisms, revealing a range of toxic responses.
This compound is generally considered slightly to moderately toxic to freshwater fish on an acute basis, with reported LC50 values ranging from 3.2 to 15.0 mg/L for various species. epa.govepa.gov For instance, acute toxicity studies on rainbow trout (Oncorhynchus mykiss) showed LC50 values around 3.8 to 11.9 mg/L, while bluegill sunfish (Lepomis macrochirus) exhibited LC50 values between 10.0 and 15.0 mg/L. epa.gov Fathead minnows (Pimephales promelas) had an acute LC50 of 9.2 mg/L. epa.gov The S-metolachlor enantiomer has shown slightly lower acute toxicity values in some species, such as a 96-hour LC50 of 1.23 mg/L for rainbow trout and 3.2 mg/L for bluegill sunfish. epa.govsyngenta.co.za
Chronic exposure studies have also documented adverse effects on fish. For sheepshead minnows (Cyprinodon variegatus), adverse chronic effects on survival and growth were observed at exposure concentrations of 2.2 ppm. epa.gov For fathead minnows, a No Observed Effect Concentration (NOEC) of 0.03 mg/L for chronic toxicity has been reported. syngenta.co.za
Sub-lethal effects of this compound on fish have been observed at concentrations below those causing mortality. These effects can include behavioral changes such as loss of equilibrium, lethargy, and erratic swimming. epa.govmdpi.com Histopathological alterations in tissues, such as edema of the secondary epithelium of gills and leukocyte infiltration in the liver, have also been noted in common carp (B13450389) (Cyprinus carpio) exposed subchronically to S-metolachlor at concentrations of 1.4 mg/L and 4.1 mg/L. mdpi.comresearchgate.net
Here is a summary of some acute toxicity data for fish:
| Species | Endpoint (LC50) | Concentration (mg/L) | Toxicity Category | Source |
| Rainbow trout | 96-h LC50 | 3.8 - 11.9 | Moderately to Slightly Toxic | epa.gov |
| Crucian Carp | Acute LC50 | 4.9 | Moderately Toxic | epa.gov |
| Channel catfish | Acute LC50 | 4.9 | Moderately Toxic | epa.gov |
| Guppy | Acute LC50 | 8.6 | Moderately Toxic | epa.gov |
| Bluegill sunfish | Acute LC50 | 10.0 - 15.0 | Moderately to Slightly Toxic | epa.gov |
| Fathead minnow | Acute LC50 | 9.2 | Moderately Toxic | epa.gov |
| Sheepshead minnow | Acute LC50 | 7.9 - 9.8 | Moderately Toxic | epa.gov |
| Rainbow trout (S-metolachlor) | 96-h LC50 | 1.23 | - | syngenta.co.za |
| Bluegill sunfish (S-metolachlor) | Acute LC50 | 3.2 | Moderately Toxic | epa.gov |
Aquatic invertebrates are also susceptible to the toxic effects of this compound. Acute toxicity tests with the freshwater invertebrate Daphnia magna have reported EC50 values around 11.24 to 26 mg/L. syngenta.co.zachemrobotics.comepa.gov For the mysid shrimp (Americamysis bahia), acute toxicity tests have shown LC50 values of 1.4 to 4.9 ppm. chemrobotics.comepa.gov
Chronic toxicity studies on aquatic invertebrates indicate effects at lower concentrations. A chronic NOEC of 0.13 mg/L has been reported for Americamysis bahia. syngenta.co.za Prolonged exposure to S-metolachlor and its metabolite this compound oxanilic acid (M-OA) has been shown to damage non-target aquatic animals like crayfish, leading to changes in behavior, hemolymph parameters, oxidative stress, and histopathological tissue damage at concentrations as low as 0.42 µg/L. ecojustice.ca
Here is a summary of some toxicity data for aquatic invertebrates:
| Species | Endpoint | Concentration (mg/L or ppm) | Exposure Time | Source |
| Daphnia magna | 48-h EC50 | 11.24 - 26 | 48 hours | syngenta.co.zachemrobotics.comepa.gov |
| Mysid shrimp (Americamysis bahia) | 96-h LC50 | 1.4 - 4.9 ppm | 96 hours | chemrobotics.comepa.gov |
| Americamysis bahia | Chronic NOEC | 0.13 mg/L | 28 days | syngenta.co.za |
This compound has been shown to impact amphibians, which are particularly vulnerable due to their permeable skin and aquatic larval stages. Studies indicate that this compound can slow development and growth in amphibians. researchgate.net Negative effects on the thymus gland have also been reported. researchgate.net Furthermore, this compound can alter amphibian behavior, such as making tadpoles less prone to hiding. bioone.orgtandfonline.com The effects on tadpole behavior can be complex and may depend on factors like tadpole size and the presence of other stressors, such as fish cues. tandfonline.com Research also suggests that this compound can synergistically impact the effects of other pesticides like atrazine (B1667683) on amphibians. researchgate.net While one study found no significant effect of this compound on the survival and development of wood frog tadpoles, it did observe an interaction with drying levels that reduced tadpole growth. researchgate.net
This compound is an herbicide designed to inhibit plant growth, and consequently, aquatic plants and algae are particularly sensitive to its presence. health.state.mn.uswaterquality.gov.au this compound inhibits the synthesis of chlorophyll, proteins, fatty acids, and lipids, ultimately suppressing plant growth. bioone.orgresearchgate.net Toxicity to aquatic plants (EC50s) has been reported to range from 0.008 to 1.2 mg/L. epa.gov
Studies comparing the sensitivity of various aquatic plant species to this compound have shown a wide range of responses. Green algae (Selenastrum capricornutum) are generally considered sensitive, with reported EC50 values as low as 0.008 mg/L. syngenta.co.zausgs.gov Duckweed (Lemna gibba) has shown sensitivity with EC50 values around 0.023 to 0.05 mg/L. syngenta.co.za Other studies have indicated that the sensitivity can vary significantly across different phylogenetic groups of aquatic plants. psu.edu For example, in one study, the macrophyte Ceratophyllum was the most sensitive species tested, while Lemna minor was of intermediate sensitivity. usgs.gov Marine microalgae have also shown sensitivity, with EC50 values ranging from 0.07 to 21.3 mg/L depending on the species. nih.gov
Here is a summary of some toxicity data for aquatic plants:
| Species | Endpoint (EC50) | Concentration (mg/L) | Exposure Time | Source |
| Green algae (Selenastrum c.) | 5-day EC50 | 0.008 - 0.077 | 96 hours to 5 days | epa.govsyngenta.co.za |
| Duckweed (Lemna gibba) | 14-d EC50 | 0.023 - 0.05 | 14 days | syngenta.co.za |
| Dinoflagellate (P. minimum) | 72-h EC50 | 0.07 | 72 hours | nih.gov |
| Diatom (D. brightwellii) | 72-h EC50 | 0.423 | 72 hours | nih.gov |
| Chlorophyte (T. suecica) | 72-h EC50 | 21.3 | 72 hours | nih.gov |
Terrestrial Organisms
While the primary focus of ecotoxicological concern for this compound is often on aquatic environments due to its fate properties, potential effects on terrestrial organisms have also been considered. This compound is generally considered to be non-toxic to mammals, birds (such as bobwhite quail and mallard ducks), and insects (including honeybees). psu.edusyngenta.ca However, some research indicates unaddressed concerns regarding risks to honeybees and earthworms. ecojustice.ca Additionally, toxic effects have been observed in hibernating lizards exposed to S-metolachlor and its metabolite this compound oxanilic acid (MO), including reduced glutathione (B108866) S-transferase (GST) activities in various tissues. nih.gov
Plant Growth and Development (Non-target Plants)
This compound can exert phytotoxic effects on non-target plant species, impacting their growth and development nih.govpreprints.orgepa.govresearchgate.netresearchgate.net. Studies assessing the effects of S-metolachlor-based herbicides on the early developmental stages of plant models like Lactuca sativa (lettuce), Raphanus sativus (radish), Pennisetum glaucum (millet), and Triticum aestivum (wheat) have shown phytotoxic responses, including inhibited germination, reduced germination speed index, and impaired seedling growth and development, leading to decreased fresh weight nih.gov. T. aestivum was found to be the most sensitive among the tested species, while R. sativus was the least affected nih.gov. Herbicides based on S-metolachlor have demonstrated a highly toxic potential for non-target plant species, affecting seed germination speed and reducing both root and shoot growth preprints.org.
Bioaccumulation and Biotransformation in Organisms
The potential for this compound to bioaccumulate in organisms and undergo biotransformation is an important aspect of its environmental impact nih.govepa.govuni.lueuropa.eunih.govresearchgate.netfrontiersin.org. This compound has a low potential to bioaccumulate in fish, with bioconcentration factors (BCFs) suggesting low to moderate bioconcentration in aquatic organisms nih.govepa.goveuropa.eu. Studies in fish (Procypris merus) have shown that this compound can accumulate in muscle tissue, which is identified as a primary storage site nih.gov. This compound undergoes extensive metabolization in animals, primarily through oxidative reactions such as the cleavage of the methyl ether, oxidation of the resulting alcohol, oxidation of aryl methyl and/or ethyl groups, and substitution of the chlorine atom, as well as glutathione conjugations europa.eu. In plants, metabolism after pre-emergence application appears to involve conjugation of the acetyl-chloro group, followed by reactions at the ether group including hydrolysis and sugar conjugation nih.gov. Final metabolites are often polar, water-soluble, and nonvolatile nih.gov. In fish, this compound is primarily metabolized through dealkylation, hydroxylation, and conjugation with glutathione/glucose nih.gov. The liver in fish has shown preferential enrichment of the 1'S, α'R-MET isomer of rac-metolachlor, indicating distinct stereoselective behavior nih.gov.
Risk Assessment Methodologies and Findings
Environmental risk assessment of pesticides like this compound involves evaluating the potential for harm to non-target organisms and ecosystems.
Derivation of Ecotoxicological Endpoints (e.g., NOEC, LOEC, LC50)
Ecotoxicological endpoints such as No Observed Effect Concentration (NOEC), Lowest Observed Effect Concentration (LOEC), and Lethal Concentration 50% (LC50) are crucial for evaluating the toxicity of this compound to non-target species. These endpoints are derived from standardized toxicity tests. epa.govembrapa.br
Acute toxicity data for freshwater organisms indicate that this compound is slightly to moderately toxic to fish and invertebrates. epa.gov For instance, reported 96-hour LC50 values for technical this compound in freshwater fish range from approximately 3 mg/L for rainbow trout to 15.0 mg/L for bluegill sunfish. ccme.caorst.edu The 48-hour LC50 for Daphnia magna (water flea) is reported around 25 mg/L. ccme.caorst.edu
Chronic toxicity data are also used to assess potential long-term effects. Available freshwater chronic toxicity data for this compound show a wide range of sensitivity across different organisms, from a 4-7 day NOEC of 1 µg/L for a microalga to a 96-hour EC50 of 310,000 µg/L for a diatom. waterquality.gov.au Very high reliability Default Guideline Values (DGVs) for this compound in freshwater have been derived based on chronic effect concentrations for a variety of freshwater species, with values for 99%, 95%, 90%, and 80% species protection ranging from 0.0084 µg/L to 15 µg/L. waterquality.gov.au The recommended 95% species protection level for this compound in freshwater is 0.46 µg/L. waterquality.gov.au
Toxicity to aquatic plants is particularly relevant for this compound, given its herbicidal mode of action. epa.gov Studies indicate that this compound is highly toxic to vascular (e.g., duckweed) and nonvascular (e.g., algae, diatoms) aquatic plants. epa.gov Toxicity values for microalgae include 24-hour EC50 values ranging from 5.5 µg/L to 341 µg/L. waterquality.gov.au
Terrestrial toxicity data are also considered in risk assessments. universiteitleiden.nl While incidents involving terrestrial plants are most commonly reported due to this compound being an herbicide, toxicity to other terrestrial organisms like earthworms has also been evaluated, with a reported contact LC50 of 140 ppm. orst.edu
Here is a table summarizing some ecotoxicological endpoints for this compound:
| Organism Type | Species | Endpoint | Value (mg/L) | Exposure Time | Reference |
| Freshwater Fish | Rainbow trout | 96-hour LC50 | ~3 | 96 hours | orst.edu |
| Freshwater Fish | Bluegill sunfish | 96-hour LC50 | 15.0 | 96 hours | orst.edu |
| Freshwater Fish | Carp | 96-hour LC50 | 5 | 96 hours | orst.edu |
| Freshwater Fish | Channel catfish | 96-hour LC50 | 5 | 96 hours | orst.edu |
| Aquatic Invertebrate | Daphnia magna | 48-hour LC50 | 25 | 48 hours | orst.edu |
| Aquatic Invertebrate | Daphnia magna | 48-hour EC50 | 23.5 | 48 hours | ccme.ca |
| Aquatic Invertebrate | Chironomus plumosus | 48-hour EC50 | 3.8 - 4.4 | 48 hours | ccme.ca |
| Microalga | Chlorella pyrenoidosa | 96-hour EC50 | 0.152 | 96 hours | nih.gov |
| Vascular Plant | Duckweed | 96-hour NOEC | 187 µg/L | 96 hours | waterquality.gov.au |
| Terrestrial Invertebrate | Earthworm | Contact LC50 | 140 ppm | - | orst.edu |
Note: Values can vary depending on the specific study, test conditions, and formulation tested.
Considerations for S-Metolachlor vs. Racemic this compound in Ecotoxicity
This compound was initially marketed as a racemic mixture containing equal parts of two enantiomers, S-metolachlor and R-metolachlor. waterquality.gov.aucapes.gov.br Increasingly, the racemic mixture is being replaced by formulations with a higher concentration of the S-enantiomer (S-metolachlor), as it is generally more herbicidally active. waterquality.gov.aucapes.gov.br This shift necessitates comparing the ecotoxicity of S-metolachlor to that of the racemic mixture.
Ecotoxicity data are supportive of bridging the toxicity profiles of racemic this compound and S-metolachlor, although studies may not always use identical conditions. epa.gov The ecological effects are generally similar, with the primary noted difference being a slightly greater risk of S-metolachlor to non-target plants. epa.gov
Studies comparing the toxicity of racemic this compound and S-metolachlor to specific organisms have shown some differences. For example, in a study on Daphnia magna, the acute 24-hour LC50 for racemic this compound was 69.4 mg/L, while for S-metolachlor it was 51.2 mg/L, suggesting slightly higher acute toxicity for S-metolachlor. capes.gov.br However, in chronic tests with Daphnia magna, racemic this compound appeared significantly more toxic than S-metolachlor, with LOEC and NOEC values of 0.01 mg/L and 0.001 mg/L for the racemic mixture, compared to 0.5 mg/L and 0.1 mg/L for S-metolachlor, respectively. capes.gov.br
For the microalga Chlorella pyrenoidosa, S-metolachlor was found to be more toxic than racemic this compound, with lower EC50 values across different exposure times. nih.gov For instance, the 96-hour EC50 for racemic this compound was 0.152 mg/L, while for S-metolachlor it was 0.068 mg/L. nih.gov
Bridging studies indicate that the existing toxicological database for this compound can largely be used to assess the toxicity of S-metolachlor. regulations.gov While some field data suggest enantioselective occurrence and degradation in soil and water, laboratory data indicate similar half-lives and degradation products for both forms in aerobic soil. epa.gov
Assessment of Pesticide Mixtures and Cocktail Effects
In the environment, this compound rarely occurs in isolation and is frequently detected alongside other pesticides and contaminants, leading to potential "cocktail effects" or mixture toxicity. epa.govmdpi.comnih.govnih.gov Understanding the combined effects of these mixtures is crucial for a comprehensive ecological risk assessment. mdpi.com
Studies have investigated the effects of this compound in mixtures with other pesticides, such as atrazine and chlorpyrifos (B1668852). epa.govepa.govresearchgate.netusgs.gov Research on Hyla versicolor tadpoles exposed to mixtures of atrazine, this compound, and chlorpyrifos demonstrated synergistic effects, where the combination of pesticides resulted in 100% mortality at concentrations that caused only sublethal effects when the pesticides were applied individually at higher concentrations. usgs.gov Impacts on growth and development were more severe when atrazine was combined with other pesticides like S-metolachlor. epa.gov
The combined effects of pesticides can worsen the impact on aquatic ecosystems, even when individual substances are present at concentrations below their environmental quality standards. ifremer.fr Studies using toxicological models like concentration addition have indicated that mixtures of dissolved pesticides, including this compound and its transformation products, can pose a chronic toxicity risk to aquatic life. ifremer.fr This risk can be driven by a few key substances in the mixture, but even reducing these drivers may not eliminate the toxicity risk due to the cumulative effect of the mixture components. ifremer.fr
Research examining the acute cytotoxicity of mixtures of frequently detected micropollutants, including S-metolachlor, pharmaceuticals, and other pesticides, has revealed synergistic effects on organisms like Aliivibrio fischeri. mdpi.comnih.gov S-metolachlor, when alone or paired with other substances like ibuprofen (B1674241) or diclofenac, increased toxicity at lower effective concentrations in mixtures. mdpi.comnih.gov The presence of surfactants alongside pesticides like this compound has also been shown to increase the environmental risk, with combined exposures leading to synergistic acute toxicity in organisms such as zebrafish. nih.gov
These findings highlight the importance of considering the combined effects of pesticides and other contaminants in environmental risk assessments, as mixture toxicity can be greater than the sum of the toxicities of individual components. mdpi.comifremer.fr
Advanced Studies in Metolachlor Metabolism and Resistance
Microbial Metabolism of Metolachlor: In-depth Enzymatic and Genetic Studies
Microbial degradation is a primary route for this compound transformation in soil and water. psu.eduresearchgate.net Research in this area focuses on identifying the microorganisms responsible, elucidating the enzymatic pathways involved, understanding the role of specific enzymes like Glutathione (B108866) S-Transferases (GSTs), and employing advanced analytical techniques to identify and characterize the resulting metabolites.
Identification and Characterization of this compound-Degrading Microorganisms
A diverse range of microorganisms has been identified with the capacity to degrade this compound. These include various bacterial and fungal species. Studies have reported the involvement of genera such as Bacillus, Fusarium, Aspergillus, and Candida in this compound metabolism. ca.govpsu.edunih.govresearchgate.netnih.govresearchgate.net For instance, Candida xestobii has demonstrated the ability to degrade a significant percentage of this compound, utilizing it as a sole carbon source. researchgate.net Bacillus simplex has also shown this compound biodegradation capabilities. researchgate.net A mixed fungal culture of Aspergillus flavus and Aspergillus terricola has been shown to degrade this compound more quickly than individual fungal species. researchgate.net Penicillium oxalicum is another fungal species implicated in this compound degradation. ca.govresearchgate.net Investigations have also focused on isolating and characterizing bacterial strains capable of degrading S-metolachlor from soil samples. scielo.br
Elucidation of Enzymatic Pathways in Microbial Degradation
The microbial degradation of this compound involves several enzymatic reactions. While the complete enzymatic pathways are still being elucidated, key initial steps have been suggested. One major pathway involves the displacement of the chlorine atom of this compound by glutathione, followed by the formation of ethanesulfonic acid (ESA) and oxanilic acid (OA) degradates through different enzymatic pathways. psu.edu Other proposed pathways include hydrolytic dechlorination, N-dealkylation, and amide bond cleavage. ca.govnih.gov Some studies suggest that co-metabolic reactions by mixed organisms are a main mechanism of this compound degradation. researchgate.net Transformation products other than OA and ESA have also been detected, suggesting the involvement of degradation pathways involving hydroxythis compound and a photolysis product, 4-(2-ethyl-6-methylphenyl)-5-methyl-3-morpholinone. nih.gov
Role of Glutathione S-Transferases (GSTs) in Microbial Detoxification
Glutathione S-Transferases (GSTs) play a crucial role in the detoxification of xenobiotics, including herbicides, in various organisms, including microorganisms. mdpi.comacs.organnualreviews.org While much of the research on GSTs and herbicide metabolism has focused on plants, their involvement in microbial detoxification of this compound has also been investigated. The transformation of this compound to its primary degradates, ESA and OA, in soil microorganisms has been suggested to occur as a result of the displacement of the chlorine atom by glutathione, a reaction often catalyzed by GSTs. psu.edu This conjugation reaction increases the hydrophilicity of the herbicide molecule, facilitating its further metabolism or sequestration. acs.org
Metabolite Identification and Structural Elucidation Techniques
Identifying and characterizing the metabolites formed during microbial degradation is essential for understanding the complete metabolic pathways. Advanced analytical techniques are widely employed for this purpose. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools used to separate, detect, and identify this compound metabolites in microbial cultures and environmental samples. ca.govresearchgate.netnih.govjelsciences.comresearchgate.netbibliotekanauki.pllcms.cz LC-MS, in particular, is a preferred method for detecting this compound and its metabolites due to its sensitivity and ability to analyze a wide range of compounds. jelsciences.comresearchgate.netbibliotekanauki.pl Techniques like HPLC-Triple TOF-MS/MS have been used to identify GS-conjugated this compound as a primary product of GST-catalyzed reactions. acs.org
Plant Metabolism of this compound
Plants can absorb and metabolize this compound, influencing its persistence and potential impact on crop growth. Research has focused on understanding how this compound is taken up by plants and subsequently translocated within their tissues.
Uptake and Translocation in Crop Plants
This compound is primarily absorbed by the roots and shoots of plants. sweetpotatoknowledge.orgpreprints.org In germinating plants, it is absorbed by both the roots and aerial portions and translocated via the xylem to developing areas. preprints.org Hydrophilic pesticides like this compound are more bioavailable for root uptake via the symplastic pathway, moving through cells and plasmodesmata. researchgate.net Due to their higher solubility in sap, these compounds are more likely to be translocated to aerial plant tissues via xylem transport. researchgate.net Studies have shown that the susceptibility of a plant to S-metolachlor can be related to its absorption and translocation, with more vulnerable plants translocating the active ingredient to the growth portion after root absorption. preprints.org
Research using lysimeter and soil column experiments has investigated the movement of this compound in soil and rice plants. nih.gov This research categorized the movement into three stages: downward movement in soil, uptake by plant roots, and translocation within plant tissues. nih.gov this compound moved more rapidly toward groundwater compared to another herbicide, and its metabolites, OA and ESA, were detected in leachate at higher concentrations than the parent compound due to their high water solubility. nih.gov These metabolites exhibited efficient translocation within plants but did not reach brown rice. nih.gov
Metabolic Pathways in Plants (e.g., Glutathione Conjugation, Hydroxylation)
The primary metabolic pathway for this compound detoxification in plants, such as corn and soybeans, involves conjugation with glutathione (GSH). epa.govepa.gov This Phase II metabolic reaction is catalyzed by glutathione S-transferases (GSTs), a superfamily of enzymes crucial for xenobiotic detoxification. frontiersin.orgoup.comnih.govresearchgate.netnih.govacs.orgjircas.go.jpntu.ac.uk The conjugation with glutathione renders the herbicide less phytotoxic and facilitates its transport and sequestration within the plant. frontiersin.orgjircas.go.jp
In addition to glutathione conjugation, Phase I metabolic reactions, such as hydroxylation and oxidative dealkylation, also play a role in this compound metabolism. oup.comjircas.go.jpadvancedsciencenews.comresearchgate.net These reactions are often catalyzed by cytochrome P450 monooxygenases (P450s). oup.comjircas.go.jpadvancedsciencenews.comresearchgate.net Following Phase I reactions, the modified metabolites can undergo further conjugation in Phase II, including conjugation with glucuronic acid or a neutral sugar. epa.govepa.gov The metabolic pathway can proceed through the formation of the mercaptan after glutathione conjugation, followed by further conjugations and modifications. epa.govepa.gov
Comparative Metabolism of S-Metolachlor and Racemic this compound in Plants
This compound is a chiral herbicide, typically marketed as a racemic mixture containing equal proportions of (S)- and (R)-enantiomers. S-metolachlor, an enriched isomer formulation, contains a higher percentage of the more biologically active (S)-enantiomer. epa.govplos.org Studies comparing the metabolism of racemic this compound and S-metolachlor in plants have revealed both similarities and differences.
In corn seedlings, the rate of glutathione conjugation has been shown to be higher for S-metolachlor compared to R-metolachlor in in vitro tests. epa.gov Furthermore, the uptake and metabolism of S-metolachlor can be higher than that of R-metolachlor. epa.gov While limited characterizations initially suggested similar metabolic profiles for the two compounds, more detailed studies indicate that enantioselective degradation can occur. epa.govresearchgate.netepa.gov
The differential metabolism rates between the enantiomers may contribute to the observed differences in herbicidal activity, with S-metolachlor often being more potent than the racemic mixture. plos.orgresearchgate.net Research suggests that ATP-binding cassette (ABC) transporters may preferentially transport conjugates of racemic this compound, potentially leading to a faster metabolism of the R-isomers and contributing to the reduced herbicidal activity of the racemic product compared to S-metolachlor. plos.org
Formation of Bound Residues in Plant Tissues
During the metabolism of this compound in plants, a fraction of the herbicide and its metabolites can become incorporated into plant tissues, forming bound residues. epa.govscispace.comnih.govacs.org These bound residues are not readily extractable using conventional methods. acs.org
Studies investigating the fate of this compound in grassed phytoremediation systems have evaluated the presence of bound residues in plant material. nih.govacs.org Conjugated residues in urine of animals exposed to this compound have been found to consist of the same bound metabolites as those found in plants, although the natural compounds to which they are bound may differ. epa.gov
The formation rates of bound residues in soil might increase as the chloride content in the molecule decreases, a process that can occur after reductive dehalogenation of the herbicide. awsjournal.org While bound residues are a component of the total residue, their complete characterization and the identification of all metabolites incorporated into plant tissues can be challenging. acs.org
Herbicide Resistance Mechanisms in Weeds
The evolution of herbicide resistance in weed populations poses a significant challenge to effective weed management. Weeds can develop resistance through various mechanisms, broadly classified as target-site resistance and non-target-site resistance. iastate.educroplife.org.au
Non-Target Site Resistance (NTSR) to S-Metolachlor
Non-target site resistance (NTSR) is a prominent mechanism conferring resistance to S-metolachlor in problematic weeds such as Palmer amaranth (B1665344) (Amaranthus palmeri) and waterhemp (Amaranthus tuberculatus). frontiersin.orgoup.comnih.govadvancedsciencenews.comiastate.educroplife.org.auwssa.netcambridge.orgnih.govresearchgate.netnih.gov Unlike target-site resistance, which involves alterations to the herbicide's protein target, NTSR encompasses mechanisms that reduce the amount of active herbicide reaching the target site. iastate.educroplife.org.au
Enhanced metabolic detoxification is a key component of NTSR to S-metolachlor. frontiersin.orgoup.comnih.govadvancedsciencenews.com Resistant weed populations can rapidly metabolize S-metolachlor into less toxic compounds before it can effectively inhibit very-long-chain fatty acid synthesis. oup.comadvancedsciencenews.com This metabolic resistance is often mediated by the increased activity and/or expression of detoxifying enzymes, primarily GSTs and P450s. frontiersin.orgoup.comnih.govadvancedsciencenews.com
The evolution of NTSR to S-metolachlor has been documented in field-evolved weed populations, leading to significant reductions in herbicide efficacy. frontiersin.orgnih.govnih.gov For instance, resistant Palmer amaranth populations have shown significantly higher ED50 values (effective dose for 50% control) compared to susceptible populations. frontiersin.orgnih.govnih.gov
Role of Glutathione S-Transferases (GSTs) in Weed Resistance
Glutathione S-Transferases (GSTs) play a central role in conferring metabolic resistance to S-metolachlor in weeds. frontiersin.orgoup.comnih.govresearchgate.netnih.govacs.orgntu.ac.ukadvancedsciencenews.comresearchgate.netnih.govresearchgate.netacs.orgnih.gov These enzymes catalyze the conjugation of glutathione with S-metolachlor, a critical step in its detoxification. frontiersin.orgoup.comacs.orgnih.gov
Resistant weed populations often exhibit elevated GST activity compared to susceptible populations. oup.comresearchgate.netnih.govacs.org This increased activity is frequently correlated with higher expression levels of specific GST genes. frontiersin.orgresearchgate.netnih.govacs.orgnih.govresearchgate.net In Palmer amaranth, specific GST genes like ApGSTU19 and ApGSTF8 have been found to be constitutively highly expressed in resistant populations, with expression levels further increasing after exposure to S-metolachlor. frontiersin.orgnih.govresearchgate.net Similarly, in rice, OsGSTU1 and OsGSTU4 have been shown to metabolize this compound effectively, with a preference for the S isomer. acs.orgnih.gov
The enhanced GST-mediated metabolism allows resistant plants to detoxify S-metolachlor rapidly, preventing it from accumulating to phytotoxic levels at the target site. frontiersin.orgadvancedsciencenews.comnih.govresearchgate.net Studies using GST inhibitors have further supported the crucial role of these enzymes in S-metolachlor resistance. frontiersin.orgoup.com
Genetic Basis of Resistance (e.g., Gene Identification, Expression Analysis)
Understanding the genetic basis of S-metolachlor resistance is crucial for developing effective management strategies. Research efforts are focused on identifying the specific genes and genetic mechanisms underlying NTSR, particularly those involved in enhanced herbicide metabolism. frontiersin.orgwssa.netcambridge.orgnih.govresearchgate.netusda.govcambridge.org
Genetic studies, including segregation analysis, suggest that S-metolachlor resistance in some weed populations, such as waterhemp, may be controlled by a single major gene. wssa.netcambridge.orgcambridge.org However, resistance can also be a polygenic trait involving multiple genes.
Transcriptomic analysis is a valuable tool for identifying differentially expressed genes in resistant versus susceptible plants upon exposure to S-metolachlor. frontiersin.orgnih.govresearchgate.netusda.gov These studies have highlighted the overexpression of specific GST genes in resistant populations, providing strong evidence for their involvement in resistance. frontiersin.orgnih.govresearchgate.net For example, the high expression of ApGSTU19 and ApGSTF8 in the roots of resistant Palmer amaranth is strongly associated with the resistant phenotype, indicating that detoxification primarily occurs in the roots upon herbicide uptake. frontiersin.orgnih.govresearchgate.net
Genetic mapping approaches, such as quantitative trait loci (QTL) analysis, are also being employed to pinpoint genomic regions associated with S-metolachlor resistance and to identify causative genes. usda.gov Advances in genomics, including the availability of weed genome sequences, are facilitating these investigations. usda.gov
The identification and characterization of the genes conferring S-metolachlor resistance provide insights into the molecular mechanisms of NTSR and can aid in the development of molecular markers for monitoring resistance evolution and implementing targeted management strategies. wssa.netcambridge.orgusda.gov
Physiological and Molecular Basis of Resistance Evolution
The evolution of resistance to this compound in weed species presents a significant challenge in agricultural production. This resistance is primarily conferred through non-target-site mechanisms (NTSR), in contrast to target-site resistance which involves alterations to the herbicide's specific binding site growiwm.org. NTSR can encompass various physiological and molecular changes that prevent lethal levels of the herbicide from reaching its target site, with enhanced metabolism being a particularly concerning type growiwm.orgwisc.edu. Metabolic resistance involves the plant's ability to detoxify the herbicide into less harmful compounds wisc.edu.
Research into the physiological and molecular basis of this compound resistance has largely focused on key weed species such as Amaranthus palmeri (Palmer amaranth) and Amaranthus tuberculatus (waterhemp), where resistance linked to enhanced metabolism has been documented wisc.edufrontiersin.orgnih.govuark.edu. Studies have shown that resistant populations of these weeds can metabolize S-metolachlor more rapidly than susceptible populations wisc.edunih.govadvancedsciencenews.com. For instance, resistant waterhemp populations metabolized 90% of absorbed S-metolachlor significantly faster than sensitive populations wisc.edunih.govadvancedsciencenews.com.
At the molecular level, enhanced metabolism of this compound is often facilitated by the increased activity of specific enzyme families, particularly glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s) frontiersin.orgadvancedsciencenews.comnih.gov. These enzymes play crucial roles in the detoxification of xenobiotics, including herbicides nih.gov.
In Palmer amaranth, studies have indicated that GSTs are major contributors to S-metolachlor resistance frontiersin.orgnih.govnih.gov. Gene expression analysis in resistant A. palmeri populations revealed that the primary site of S-metolachlor detoxification is in the roots frontiersin.orgnih.govuark.edu. Several GST genes, including ApGSTU19, ApGSTF8, ApGSTF2, and ApGSTF2like, have shown elevated expression levels in resistant plants compared to susceptible ones frontiersin.orgnih.govuark.edunih.gov. Specifically, ApGSTU19 and ApGSTF8 were found to be constitutively highly expressed in the roots of resistant plants, with their expression increasing further upon exposure to S-metolachlor frontiersin.orgnih.govuark.edunih.gov. This higher expression correlates strongly with the resistant phenotype frontiersin.orgnih.govuark.edunih.gov. Inhibitor studies using compounds like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), a GST inhibitor, have provided further evidence for the involvement of GSTs in metabolizing S-metolachlor in resistant Palmer amaranth digitellinc.comresearchgate.net.
Waterhemp populations resistant to S-metolachlor also exhibit enhanced metabolism mediated by both GSTs and P450s advancedsciencenews.comnih.gov. While GST activity is higher in resistant waterhemp compared to sensitive biotypes, it is notably lower than the high GST activity observed in naturally tolerant corn nih.gov. However, resistant waterhemp populations show significantly greater P450 activity, specifically in the O-demethylation of S-metolachlor, compared to both sensitive waterhemp and tolerant corn nih.gov. This suggests that while GSTs contribute, the initial oxidative reaction catalyzed by P450s plays a critical role in conferring resistance in these waterhemp populations nih.gov. Metabolite profiling supports this, showing higher abundances of O-demethylated S-metolachlor and its subsequent glutathione conjugates in resistant waterhemp nih.gov. Recent research in waterhemp has even identified a single major gene potentially controlling metabolic resistance to S-metolachlor, with a second recessive gene possibly modifying this resistance wssa.net.
The physiological consequence of this enhanced metabolic capacity is the rapid breakdown of this compound, preventing it from accumulating to phytotoxic levels at its site of action, the enzymes involved in very-long-chain fatty acid synthesis frontiersin.orgnih.govuark.edu. This rapid detoxification allows resistant plants to survive herbicide application frontiersin.orgnih.govuark.edu.
The evolution of metabolic resistance is often described as "creeping resistance" because it can develop gradually under selection pressure, where plants with some metabolic capacity survive and reproduce, leading to populations with increasingly higher levels of resistance wisc.edu. A significant concern with metabolic resistance is its potential to confer cross-resistance to herbicides with different sites of action, although this is not always the case wisc.eduuada.edu.
Data from dose-response assays highlight the difference in sensitivity between susceptible and resistant populations. For instance, the effective dose for 50% control (ED50) for susceptible Palmer amaranth was reported as 27 g ai ha⁻¹, while resistant populations showed ED50 values ranging from 88 to 785 g ai ha⁻¹, indicating resistance levels ranging from 3- to 29-fold frontiersin.orgnih.govuark.edunih.gov.
The physiological and molecular mechanisms underlying this compound resistance, particularly enhanced metabolism mediated by GSTs and P450s, underscore the complexity of resistance evolution in weeds and emphasize the need for diversified weed management strategies uada.edu.
Data Tables:
| Weed Species | Resistance Mechanism | Key Enzymes Involved | Primary Site of Detoxification | Fold Resistance (ED50) Range |
| Amaranthus palmeri | Enhanced Metabolism (NTSR) | GSTs (ApGSTU19, ApGSTF8, ApGSTF2, ApGSTF2like) | Roots | 3- to 29-fold frontiersin.orgnih.govuark.edunih.gov |
| Amaranthus tuberculatus | Enhanced Metabolism (NTSR) | GSTs, P450s | Not explicitly stated as solely roots, involves both Phase I and Phase II | Not explicitly stated as a range across multiple populations in provided text |
| Enzyme Activity Comparison (Relative) | Sensitive Waterhemp (WUS) | Resistant Waterhemp (CHR/SIR) | Tolerant Corn |
| GST Activity (with S-metolachlor) | Lower | Higher (~2-fold vs WUS) nih.gov | Much Higher (5-fold vs WUS, 2.6-3.0-fold vs CHR/SIR) nih.gov |
| P450 Activity (O-demethylation of S-metolachlor) | Lower | Much Higher (>20-fold vs WUS/Corn) nih.gov | Lower |
Analytical Methodologies for Metolachlor and Its Metabolites
Chromatographic Techniques (e.g., HPLC, GC-MS, LC-MS)
Chromatographic methods are the cornerstone of metolachlor analysis, offering high sensitivity and selectivity for the parent compound and its various degradation products. These techniques are often coupled with mass spectrometry for definitive identification and quantification.
High-Performance Liquid Chromatography (HPLC) is frequently employed for the analysis of this compound and its polar metabolites. Due to the thermal lability of some metabolites, HPLC is often preferred over gas chromatography. It can be combined with various detectors, with tandem mass spectrometry (LC-MS/MS) being the most powerful for achieving low detection limits and high specificity. For instance, a validated multi-residue method for chloroacetanilide herbicides and their ethanesulfonic acid (ESA) and oxanilic acid (OA) degradates in water utilizes solid-phase extraction (SPE) followed by LC/ESI-MS/MS. This method allows for the simultaneous analysis of the parent compounds and their metabolites with a limit of quantification of 0.10 ppb nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique for this compound analysis, particularly for the parent compound which is sufficiently volatile and thermally stable who.intnih.gov. Methods have been developed for the quantitative analysis of this compound in various samples, including maize and soybean straw, using GC-MS . Sample preparation often involves extraction with organic solvents followed by a cleanup step. For complex matrices, tandem mass spectrometry (GC-MS/MS) can provide enhanced selectivity and sensitivity . The choice of injection technique is critical, as some methods like split/splitless injection can cause thermal degradation or isomerization of this compound stereoisomers nih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem version (LC-MS/MS), has become the method of choice for analyzing this compound and its full suite of metabolites in environmental samples. It combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This technique is adept at analyzing polar and non-volatile metabolites that are not amenable to GC analysis. Methods have been developed to determine S-metolachlor and its oxanilic acid metabolite (this compound-OA) in runoff water samples, demonstrating the versatility of LC-MS/MS for environmental monitoring rsc.org.
Interactive Data Table: Comparison of Chromatographic Methods for this compound Analysis
| Technique | Analytes | Sample Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Findings & Method Details |
| HPLC | This compound stereoisomers | Technical products | Not specified | Combination of achiral and chiral HPLC used to isolate and identify the four stereoisomers of this compound nih.gov. |
| GC-MS | This compound | Water | 0.08 µg/L | A method for analyzing filtered wastewater and natural-water samples nih.gov. |
| GC-MS/MS | S-metolachlor, Acetochlor | Maize and soybean straw | LOD: 0.07 ng/g for S-metolachlor | Developed for quantitative analysis of herbicide residues in plant materials . |
| LC/ESI-MS/MS | This compound, Acetochlor, Alachlor (B1666766), Dimethenamid and their ESA and OA degradates | Ground and surface water | LOQ: 0.10 ppb | A validated multi-residue method for simultaneous analysis of parent compounds and their metabolites nih.gov. |
| LC-MS/MS | S-metolachlor, this compound-OA | Runoff water | LOQ: 2 µg/L (dilute-and-shoot), 0.02 µg/L (SPE) | Evaluation of two different sample preparation methods for the analysis of runoff water rsc.org. |
Spectroscopic Methods
Spectroscopic methods provide alternative and sometimes complementary approaches to chromatographic techniques for the analysis of this compound.
UV-Vis Spectroscopy can be utilized for the quantification of this compound, often after a chemical reaction to produce a colored compound. An immunoassay method for S-metolachlor in water involves a reaction that produces a yellow-colored product, which is then quantified spectrophotometrically at 450 nm. This method has a limit of detection of 0.05 ppb epa.gov. UV-Vis spectroscopy is generally less selective than chromatographic methods but can be useful for rapid screening. The UV/visible absorption spectrum of S-metolachlor shows absorption maxima at 266.4 nm and 274.4 nm epa.gov.
Infrared (IR) Spectroscopy is a powerful tool for the structural identification of molecules. While not typically used for quantitative analysis of trace levels of this compound in environmental samples, it is valuable for confirming the identity of the pure substance by comparing its spectrum to that of a reference standard. The principle of IR spectroscopy is based on the absorption of infrared radiation by specific molecular vibrations mdpi.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a definitive method for determining the atomic structure of organic molecules measurlabs.com. High-resolution NMR is a key tool in the structural analysis of organic molecules and can be used to identify this compound and its metabolites bruker.com. While not a routine method for environmental monitoring due to its lower sensitivity compared to mass spectrometry, NMR is invaluable for the structural elucidation of unknown metabolites isolated from metabolism studies bruker.comsynergysciencesolutions.com.
Radiolabeled Studies for Fate and Metabolism Tracking
Radiolabeled studies are indispensable for comprehensively tracking the fate and metabolism of this compound in various systems. These studies typically utilize this compound labeled with a radioactive isotope, most commonly Carbon-14 (¹⁴C).
By introducing ¹⁴C-labeled this compound into soil, water, or biological systems, researchers can trace the movement, transformation, and ultimate fate of the herbicide and its degradation products. These studies provide crucial data on mineralization (conversion to ¹⁴CO₂), the formation of bound residues, and the identification of novel metabolites. For example, studies have used ¹⁴C-metolachlor to investigate its degradation in soil and the formation of non-extractable residues kpu.ca. In a study on the degradation of this compound in aquatic systems, the distribution of [¹⁴C]this compound and its degradates was monitored in surface water and sediment researchgate.net.
Radiolabeled S-metolachlor has also been used in in-vitro enzyme assays to investigate the metabolic pathways in tolerant and resistant plant species. These studies help to elucidate the specific enzymes, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases, involved in the detoxification of the herbicide nih.gov. The use of radiolabeled compounds allows for a complete mass balance analysis, accounting for all the applied radioactivity and providing a comprehensive picture of the herbicide's fate epa.gov.
Environmental Monitoring and Detection Strategies
Effective environmental monitoring programs are essential for assessing the extent of this compound contamination in the environment. These strategies rely on the robust analytical methods described above to detect and quantify this compound and its key metabolites in various environmental compartments.
Surface Water and Groundwater Monitoring: Numerous studies have documented the presence of this compound and its metabolites in surface water and groundwater across agricultural regions umsha.ac.irscielo.br. For example, in Minnesota, this compound was detected in 67% of surface water samples in 2016, with a maximum concentration of 37.9 µg/L health.state.mn.us. In groundwater, detections are also frequent, though typically at lower concentrations health.state.mn.us. Monitoring programs often target not only the parent this compound but also its more mobile and persistent degradates, such as this compound ESA and this compound OA, which are often found more frequently than the parent compound ca.gov.
Soil and Sediment Monitoring: The persistence and mobility of this compound in soil are key factors influencing its potential to contaminate water resources. Monitoring studies often analyze soil cores at different depths to assess the leaching potential of the herbicide. The half-life of this compound in soil can vary widely depending on soil type, moisture, and temperature who.int. For instance, the persistence of S-metolachlor is shorter under saturated soil conditions awsjournal.org.
Data from Environmental Monitoring Studies
| Environmental Matrix | Location | Frequency of Detection | Concentration Range | Key Metabolites Detected |
| Surface Water | USA (1988) | 2091 of 4161 samples | 85th percentile: 12 µg/L | Not specified |
| Groundwater | USA (1988) | 13 of 596 samples | 85th percentile: 0.25 µg/L | Not specified |
| Groundwater | Portugal | High levels detected | Up to 13 µg/L | Not specified |
| Surface Water | Minnesota (2016) | 67% of samples | Max: 37.9 µg/L | Not specified |
| Groundwater | Minnesota (2016) | 14 of 249 wells | Max: 5.89 µg/L | Not specified |
| Groundwater | California | 23% - 49% of wells (degradates) | 0.052 ppb to 0.302 ppb | This compound ESA, this compound OA |
Remediation Strategies and Management of Metolachlor Contamination
Bioremediation Approaches
Bioremediation harnesses the metabolic capabilities of microorganisms to break down contaminants like metolachlor into less harmful substances. This approach is considered a cost-effective and environmentally sound method for decontaminating soil and water.
Application of this compound-Degrading Microbial Strains
Microbial degradation is a primary mechanism for the removal of this compound from the environment. mdpi.com Research has successfully isolated and identified several microbial strains with the ability to degrade this herbicide.
Fungal strains, such as Penicillium oxalicum MET-F-1 isolated from activated sludge, have demonstrated significant this compound-degrading potential. mdpi.com This strain was found to co-metabolize this compound in the presence of an additional carbon source, showing greater degradation capability than many previously identified microorganisms. mdpi.com Field experiments have confirmed the effectiveness of P. oxalicum MET-F-1 in contaminated soil. mdpi.com
Several bacterial species have also been identified as effective this compound degraders. core.ac.ukscielo.br Studies have isolated bacteria from humus and agricultural soils, identifying species capable of breaking down the herbicide. core.ac.ukscielo.brresearchgate.netplu.mx Identified bacterial strains include Klebsiella pneumoniae pneumoniae, Pseudomonas alcaligenes, and Enterobacter aerogenes. core.ac.ukresearchgate.netplu.mx In laboratory settings, these bacteria have shown the ability to reduce this compound concentration over time. For instance, after 10 days of incubation, an average degradation of 35.01% was observed. core.ac.ukplu.mx
Table 1: Examples of this compound-Degrading Microbial Strains and Their Degradation Performance
| Microbial Strain | Source | Degradation Findings |
| Penicillium oxalicum MET-F-1 | Activated Sludge | Degraded 88.6% of 50 mg/L this compound within 384 hours under optimal conditions. mdpi.com |
| Klebsiella pneumoniae pneumoniae | Humus and Agricultural Soil | Contributed to an average of 14.42% degradation after 5 days and 35.01% after 10 days. core.ac.ukresearchgate.net |
| Pseudomonas alcaligenes | Agricultural Soil | Showed a degradation rate of 18.8% after 5 days and 29.4% after 10 days. researchgate.net |
| Enterobacter aerogenes | Agricultural Soil | Showed a degradation rate of 10.0% after 10 days and 45.8% after 30 days. researchgate.net |
Optimization of Environmental Conditions for Enhanced Biodegradation
The efficiency of microbial degradation of this compound is heavily influenced by environmental factors. researchgate.net Optimizing these conditions is crucial for enhancing the performance of bioremediation efforts.
Key parameters that affect biodegradation rates include temperature, pH, soil moisture, and organic matter content. mdpi.comresearchgate.net
Temperature: The degradation rate of S-metolachlor increases with rising temperatures. Studies have shown that the half-life of S-metolachlor can decrease from 64.8 days at 10°C to 23.7 days at 35°C. researchgate.net For the fungal strain Penicillium oxalicum MET-F-1, the maximum degradation rate was achieved at 25°C. mdpi.com
pH: The optimal pH for this compound degradation varies among microbial species. P. oxalicum MET-F-1 exhibited its highest degradation activity at a pH of 6.5. mdpi.com
Soil Moisture: Soil moisture content significantly impacts herbicide degradation. The rate of S-metolachlor degradation has been observed to be faster in soils with higher moisture content. researchgate.net In saturated soils, more this compound dissolves in the soil solution, which can lead to greater degradation. scielo.br The half-life of this compound was found to decrease from 81 days in unsaturated soil to 50 days in saturated soil. scielo.br Anaerobic, or flooded, soil conditions have also been shown to promote faster degradation compared to aerobic conditions. mdpi.com
Organic Matter: Soil organic matter content plays a dual role. Higher organic matter can increase the adsorption of this compound, potentially reducing its availability for microbial degradation. scielo.br However, it also tends to enhance microbial biomass and activity, which can lead to shorter half-lives for the herbicide. researchgate.netscielo.br The degradation of this compound is often significantly controlled by the soil's organic matter content. researchgate.net
Phytoremediation Technologies
Phytoremediation is a green technology that utilizes plants to remove, degrade, or stabilize environmental contaminants, including herbicides like this compound. mdpi.comiastate.edu This process can involve various mechanisms, including plant uptake and metabolism, and interactions with soil microbial communities in the root zone (rhizosphere). iastate.eduacs.org
Plant Uptake and Metabolism in Phytoremediation Systems
Plants can absorb this compound from soil and water, subsequently metabolizing it into less toxic compounds. acs.orgnih.gov This uptake and metabolic breakdown is a primary mechanism of phytoremediation for this herbicide. acs.orgnih.gov
Studies using prairie grasses have shown that over 7% of applied radiolabeled this compound was taken up by the plants over a 97-day period. acs.orgnih.gov The primary metabolite identified in both the soil and plant tissue was this compound ethane (B1197151) sulfonic acid. acs.orgnih.gov Most of the absorbed radioactivity was found in the root tissue. acs.org The presence of vegetation significantly reduced the amount of this compound in the soil, highlighting the potential of this technology as a remediation tool. acs.orgnih.gov
Aquatic plants have also demonstrated significant capabilities in remediating this compound-contaminated water. iastate.eduacs.org In one study, the aquatic plants Ceratophyllum demersum (coontail) and Elodea canadensis (American elodea) significantly reduced the concentration of this compound in water. iastate.eduacs.org After a 16-day incubation period, only 1.44% and 4.06% of the applied this compound remained in the water of systems containing C. demersum and E. canadensis, respectively, compared to 61% in non-vegetated systems. iastate.eduacs.org
Table 2: Efficacy of Different Plant Species in this compound Phytoremediation
| Plant Species | System Type | This compound Reduction/Dissipation | Study Duration |
| Prairie Grasses | Soil | 9% reduction in soil this compound compared to unvegetated controls. acs.orgnih.gov | 97 Days |
| Avena sativa (Oats) | Soil | 54.5% dissipation of this compound at higher application doses. mdpi.comresearchgate.netnih.gov | 80 Days |
| Medicago sativa (Alfalfa) | Soil | 36.4% dissipation of this compound at higher application doses. mdpi.comresearchgate.netnih.gov | 80 Days |
| Ceratophyllum demersum | Aquatic | Reduced this compound in water to 1.44% of initial application. iastate.eduacs.org | 16 Days |
| Elodea canadensis | Aquatic | Reduced this compound in water to 4.06% of initial application. iastate.eduacs.org | 16 Days |
Impact on Soil Microbial Communities in Phytoremediation
The presence of plants in a phytoremediation system can have a profound impact on the soil microbial community, which in turn influences the degradation of contaminants. While the application of this compound can reduce soil microbial biodiversity, the introduction of phytoremediating plants can help mitigate these negative effects. mdpi.comresearchgate.netnih.gov
Agricultural Best Management Practices for Mitigating Contamination
Preventing contamination in the first place is a critical component of managing this compound. Agricultural Best Management Practices (BMPs) are a set of voluntary and recommended procedures aimed at reducing the potential for herbicides like this compound to move from fields into groundwater and surface water. mda.state.mn.us
Key BMPs for this compound include:
Conservation Tillage: Practices such as no-till, strip-till, or ridge-till that leave at least 30% of the soil surface covered with crop residue help to control soil erosion and runoff. mda.state.mn.us Reducing runoff is a primary way to decrease the loss of this compound to surface waters. mda.state.mn.us
Application Setbacks: Maintaining mandatory untreated buffer zones around water bodies is crucial. Labels may prohibit application within specified distances of wells, rivers, streams, lakes, and reservoirs to protect water quality. mda.state.mn.us For example, a 50-foot setback from wells and surface water is often recommended. mda.state.mn.us
Spray Drift Management: Following label instructions for spray drift management, including nozzle selection, boom height, and awareness of weather conditions, helps prevent the herbicide from moving to off-target areas. mda.state.mn.us
Avoiding Application Before Heavy Rainfall: To reduce the potential for runoff, this compound should not be applied when heavy rain is forecast within 48 hours. fbn.com
Vegetative Filter Strips: Planting and maintaining grassed or other vegetated areas between fields and surface water bodies can help filter out herbicides from runoff water. researchgate.netfbn.com
Adherence to these practices helps to minimize the environmental impact of this compound use in agriculture. mda.state.mn.us
Vegetated Buffer Strips for Runoff Reduction
Vegetated buffer strips (VBS), also known as filter strips, are areas of land maintained in permanent vegetation, designed to intercept and slow surface runoff from agricultural fields. This practice is a key strategy in mitigating the transport of herbicides like this compound into adjacent surface water bodies. The effectiveness of VBS in reducing this compound contamination stems from several interconnected processes, including the filtration of sediment-bound herbicides, enhancement of water infiltration into the soil, adsorption of the chemical to vegetation and soil organic matter, and promotion of microbial degradation.
Research has consistently demonstrated the efficacy of vegetated buffer strips in reducing the amount of this compound leaving a treated field. The primary mechanism for herbicide retention in these strips is often infiltration, with sediment trapping playing a secondary role. iastate.edu The vegetation within the strip increases surface roughness, which slows the velocity of runoff water, providing more time for it to infiltrate into the soil profile and for sediment particles carrying adsorbed this compound to settle out. okepscor.org
The design and characteristics of the buffer strip, such as its width and the ratio of the drainage area to the buffer strip area, are critical factors influencing its performance. Studies have evaluated different area ratios to determine optimal designs for this compound retention. For example, one study found that a vegetated buffer strip with a drainage area to buffer strip area ratio of 15:1 retained an average of 54.4% of the total this compound input from simulated runoff. researchgate.netsemanticscholar.org When this ratio was increased to 30:1, the retention rate was still significant at 48.1%. researchgate.netsemanticscholar.org Interestingly, the difference in retention efficiency between the 15:1 and 30:1 ratios was not found to be statistically significant, suggesting that even smaller buffer areas can be highly effective. iastate.eduresearchgate.netsemanticscholar.org Other research has reported even more dramatic results, with some buffer strips reducing total this compound losses in runoff by more than 99%. researchgate.net
The type of vegetation within the buffer strip can also influence its effectiveness. Grass treatments have been shown to reduce herbicide loads by 19-28% compared to control plots without buffers. researchgate.net These grass systems enhance the retention of dissolved-phase herbicides through both increased infiltration and adsorption, with adsorption accounting for the largest proportion of the retained herbicide. researchgate.net This indicates that buffer strips can be effective even in poorly drained soils where infiltration may be limited. researchgate.net
Effectiveness of Vegetated Buffer Strips in this compound Runoff Reduction
| Drainage Area to Buffer Strip Area Ratio | Average this compound Retention (%) | Primary Retention Mechanism | Source |
|---|---|---|---|
| 15:1 | 54.4% | Infiltration & Sedimentation | researchgate.netsemanticscholar.org |
| 30:1 | 48.1% | Infiltration & Sedimentation | researchgate.netsemanticscholar.org |
| Not Specified | >99% | Infiltration & Adsorption | researchgate.net |
| 4:1 (Contour Filter Strips) | 80% | Not Specified | iastate.edu |
Crop Rotation and Tillage Practices
Agricultural management practices, specifically crop rotation and tillage systems, play a significant role in the environmental fate and persistence of this compound in the soil. These practices influence soil properties such as organic matter content, microbial activity, soil structure, and water dynamics, all of which affect this compound's degradation, mobility, and potential for carryover to subsequent crops. awsjournal.orgnih.gov
Tillage systems are broadly categorized as conventional tillage (involving practices like moldboard plowing) and conservation tillage (including no-till, reduced-till, and mulch-till). Conservation tillage practices, which leave crop residues on the soil surface, can have varied and sometimes contradictory effects on this compound dissipation. agronomy-journal.org The residue layer can increase soil organic matter, which generally enhances the adsorption of this compound, potentially reducing its availability for runoff and leaching. nih.gov Furthermore, the increased microbial activity often associated with conservation tillage can accelerate the biodegradation of the herbicide. agronomy-journal.org For instance, one study found that vetch residues in a no-tillage system accelerated the degradation of this compound by 1.5 to 3 times. agronomy-journal.org
However, the mulch layer in conservation tillage also alters the soil microclimate. It can keep the soil surface cooler and wetter, which may reduce volatilization losses compared to conventional tillage. agronomy-journal.orgresearchgate.net Research observed that over a 128-day period, volatilization accounted for 22% of applied this compound in a conservation tillage system, compared to 32% in a conventional tillage system. agronomy-journal.orgresearchgate.net Conversely, the macropore structures that often develop in no-till soils can sometimes increase the potential for preferential flow, leading to faster leaching of the herbicide to greater soil depths. researchgate.net
Crop rotation is another critical management tool. The persistence of this compound, with a half-life that can range widely from a few days to several months, creates a risk of carryover injury to sensitive rotational crops. awsjournal.org Planting tolerant crops in rotation, such as corn or soybeans, is a common practice. awsjournal.orgepa.gov However, environmental conditions, particularly soil moisture, can significantly alter persistence. Drought conditions following application can increase the persistence of this compound, thereby heightening the risk of carryover to sensitive crops planted in the next season. awsjournal.org Conversely, saturated soil conditions tend to favor more rapid dissipation of the herbicide. nih.govawsjournal.org Management decisions, therefore, must consider the properties of this compound, the specific crop rotation planned, and prevailing environmental conditions to minimize the risk of both crop injury and off-site transport. researchgate.net
Impact of Tillage Practices on this compound Dissipation
| Dissipation Process | Conservation Tillage Effect | Conventional Tillage Effect | Key Influencing Factors | Source |
|---|---|---|---|---|
| Degradation | Can be enhanced due to higher microbial activity | Generally lower microbial activity | Crop residue type, organic matter | agronomy-journal.org |
| Volatilization | Reduced (e.g., 22% of applied) | Higher (e.g., 32% of applied) | Soil surface temperature and moisture | agronomy-journal.orgresearchgate.net |
| Persistence | Can be higher due to residue cover and adsorption | Generally lower surface persistence | Soil moisture, microbial activity | researchgate.net |
| Leaching | Potential for increased leaching via macropores | Less macropore flow | Soil structure, rainfall intensity | researchgate.net |
Regulatory Science and Policy Implications
Environmental Quality Standards and Guidelines for Metolachlor and Metabolites
Environmental quality standards and guidelines for this compound and its primary metabolites, this compound ethanesulfonic acid (MESA) and this compound oxanilic acid (MOXA or OA), have been established by various regulatory bodies to protect water resources. These standards are based on toxicological data and are designed to safeguard aquatic life and human health.
In Canada, the interim water quality guideline for this compound for the protection of freshwater life is 7.8 µg·L-1 agrinfo.eu. The World Health Organization (WHO) has set a guideline value of 10 µ g/litre for this compound in drinking water who.int. In the United States, the EPA has established a lifetime Health Advisory Level (HAL) of 100 ppb for this compound epa.govepa.gov.
The Minnesota Department of Health (MDH) has developed guidance values for both the parent compound and its degradates. The guidance value for this compound in drinking water is 300 µg/L health.state.mn.us. For the metabolites, MDH has set guidance values of 1,000 parts per billion (ppb) for both this compound ESA and this compound OXA in drinking water health.state.mn.us. In California, the Department of Pesticide Regulation (DPR) has established a Groundwater Human Health Reference Level (HHRL) of 1368 ppb for the combined residues of this compound/S-metolachlor and their degradates ca.gov.
The European Union has a parametric drinking water limit of 0.1 μg/L for individual pesticides, which has been a key factor in the regulatory decisions regarding S-metolachlor due to concerns about groundwater contamination by the parent compound and its metabolites kingquenson.compan-europe.info.
Table 1: Selected Environmental Quality Standards and Guidelines for this compound and its Metabolites
| Jurisdiction/Organization | Compound | Medium | Guideline Value |
|---|---|---|---|
| Canada | This compound | Freshwater | 7.8 µg/L |
| World Health Organization (WHO) | This compound | Drinking Water | 10 µg/L |
| United States (EPA) | This compound | Drinking Water | 100 ppb |
| Minnesota (MDH) | This compound | Drinking Water | 300 µg/L |
| Minnesota (MDH) | This compound ESA | Drinking Water | 1,000 ppb |
| Minnesota (MDH) | This compound OXA | Drinking Water | 1,000 ppb |
| California (DPR) | This compound/S-metolachlor & degradates | Groundwater | 1368 ppb |
| European Union | Individual Pesticides | Drinking Water | 0.1 µg/L |
Regulatory Frameworks for Pesticide Registration and Review
The registration and review of pesticides like this compound are governed by stringent regulatory frameworks designed to ensure their safe use. In the United States, all pesticides must be registered by the Environmental Protection Agency (EPA) epa.gov. This process requires a comprehensive set of studies on the human health and environmental effects of the pesticide epa.gov. Due to advancements in scientific knowledge, pesticides that were registered in the past are required to be reregistered to meet more stringent contemporary standards epa.gov. This compound was first registered in the U.S. in 1976 and has undergone this reregistration process epa.gov. The Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) mandates the continuous review of existing pesticides to ensure they continue to meet the standard of no unreasonable adverse effects on human health or the environment echemi.com.
In the European Union, the approval of active substances is regulated by Regulation (EC) No 1107/2009. This regulation sets out strict criteria for the approval of pesticides. Recently, the European Commission decided not to renew the approval of S-metolachlor agrinfo.euagrinfo.eucambridge.org. This decision was based on concerns regarding groundwater contamination by the parent substance and its metabolites, as well as risks to mammals agrinfo.eucambridge.org. The French National Agency for Food, Environmental and Occupational Health Safety (ANSES) had also proposed to ban the main uses of S-metolachlor herbicides kingquenson.com. The non-renewal of approval means that EU member states are obliged to ban the use of products containing S-metolachlor agrinfo.eucambridge.org.
Risk Assessment in Regulatory Decision-Making
Risk assessment is a cornerstone of the regulatory decision-making process for pesticides. It involves a scientific evaluation of the potential for adverse health or environmental effects from exposure to a substance. For this compound, regulatory agencies like the U.S. EPA conduct comprehensive human health and ecological risk assessments.
The human health risk assessment for this compound considers various exposure pathways, including dietary intake from food and water, as well as residential and occupational exposures. The EPA has classified this compound as a "Group C," possible human carcinogen, based on an increase in liver tumors in female rats epa.gov. The toxicological database for S-metolachlor is largely based on studies conducted with this compound, with bridging studies indicating that the data can be used to assess the toxicity of S-metolachlor beyondpesticides.orghealth.state.mn.us. Key toxicological effects observed in studies include decreased body weight and body weight gain in dogs and rats beyondpesticides.orghealth.state.mn.us.
Emerging Concerns and Future Research Directions
The persistence of this compound and its transformation products in the environment necessitates long-term monitoring to understand their fate and transport. This compound's primary metabolites, MESA and MOXA, are often detected more frequently and at higher concentrations in groundwater and surface water than the parent compound. Studies have shown that these metabolites can persist in agricultural soils for several years after application mda.state.mn.us.
In the United States, the EPA has required prospective groundwater monitoring studies for this compound to better understand its leaching potential epa.gov. The Minnesota Department of Agriculture monitors for this compound and its breakdown products in the state's groundwater and surface water fbn.com. Similarly, monitoring programs in Europe have confirmed the presence of S-metolachlor and its metabolites in groundwater, often exceeding the drinking water limit of 0.1μg/L, which was a key factor in the decision not to renew its approval pan-europe.info. Future research should focus on establishing more comprehensive and long-term monitoring programs to track the prevalence of this compound and its degradates in various environmental compartments.
In agricultural settings, this compound is often used in combination with other herbicides, leading to the presence of pesticide mixtures in the environment nih.gov. The co-occurrence of these chemicals raises concerns about their potential combined toxic effects on non-target organisms. Research has begun to explore the mixture toxicity of this compound with other pesticides. For example, a study investigating the effects of an environmentally relevant mixture of S-metolachlor and its two main metabolites on zebrafish embryos found that the mixture could affect thyroid metabolism researchgate.net. Another study looked at the weed management efficacy of tank-mixing S-metolachlor with glyphosate (B1671968) in glyphosate-resistant cotton beyondpesticides.orghracglobal.com.
The assessment of mixture toxicity is a complex and evolving field of toxicology. Future research is needed to understand the additive, synergistic, or antagonistic effects of this compound when present with other common agricultural chemicals in the environment. This will allow for more realistic risk assessments that reflect the actual exposure scenarios in agricultural landscapes.
The evolution of herbicide resistance in weed populations is a significant challenge for sustainable agriculture. Palmer amaranth (B1665344) (Amaranthus palmeri), a particularly problematic weed, has evolved resistance to S-metolachlor in the midsouthern United States growiwm.org. This resistance is often metabolic, meaning the resistant plants can detoxify the herbicide more rapidly.
The development of resistance necessitates the implementation of integrated weed management (IWM) strategies. These strategies emphasize a diversified approach to weed control to reduce the selection pressure for resistance to any single herbicide. Key components of an IWM program for managing this compound resistance include:
Herbicide Rotation and Mixtures: Rotating herbicides with different modes of action and using tank mixtures of effective herbicides can help to control resistant weeds and delay the evolution of further resistance cottoninc.com. For instance, tank-mixing this compound with a PPO-inhibiting herbicide is often recommended where glyphosate-resistant Palmer amaranth is present nih.gov.
Cultural Practices: The use of cover crops, crop rotation, and adjusting planting dates can help to suppress weed growth and reduce reliance on herbicides.
Mechanical Weed Control: Tillage and cultivation can be effective at controlling weeds, although the adoption of no-till and reduced-tillage systems can present challenges fbn.com.
The continued evolution of herbicide resistance underscores the need for ongoing research into the mechanisms of resistance and the development of new and effective management strategies.
Impacts of Climate Change on this compound Fate and Transport
Climate change is anticipated to exert a significant influence on the environmental behavior of pesticides, including this compound. Alterations in temperature, precipitation patterns, and soil moisture levels directly affect the chemical and biological processes that govern its persistence, degradation, mobility, and ultimate fate in terrestrial and aquatic ecosystems.
Influence of Temperature on Degradation
Rising temperatures, a key indicator of climate change, generally accelerate the degradation of this compound in soil. This is primarily due to enhanced microbial activity and faster rates of chemical reactions. Research has demonstrated a clear inverse relationship between temperature and the half-life of S-metolachlor in soil. For instance, one study found that the half-life of S-metolachlor decreased from 64.8 days at 10°C to 23.7 days at 35°C, highlighting the significant role of temperature in its persistence. researchgate.netunirioja.es
Modeling studies simulating future climate scenarios corroborate these findings. In high-temperature scenarios, a higher rate of S-metolachlor degradation is predicted. pbl.nlresearchgate.netuu.nlnih.gov This accelerated degradation, however, leads to the formation of its transformation products (TPs), such as this compound oxanilic acid (M-OXA) and this compound ethane (B1197151) sulfonic acid (M-ESA), which have their own environmental fate characteristics. pbl.nluu.nl
Table 1: Effect of Temperature on the Half-Life of S-Metolachlor in Soil
| Temperature (°C) | Half-Life (T1/2 in days) |
|---|---|
| 10 | 64.8 |
| 15 | 38.9 |
| 25 | 26.3 |
| 35 | 23.7 |
Data from a study on the degradation of S-metolachlor in soil as affected by environmental factors. researchgate.net
Impacts of Changing Precipitation Patterns
Changes in the frequency, intensity, and timing of rainfall events have profound implications for the transport of this compound. Increased intensity and amount of rainfall can lead to greater surface runoff and leaching, thereby increasing the transport of this compound and its TPs into surface water bodies. pbl.nlresearchgate.netuu.nl Modeling studies project that "very wet" climate scenarios will result in higher concentrations of S-metolachlor and its TPs at catchment outlets due to increased river discharge. researchgate.netuu.nl
Conversely, periods of drought or below-average rainfall can also alter this compound's transport dynamics. One study observed that a 35% reduction in rainfall resulted in a 97% decrease in runoff loss but a 71% increase in leachate loss of this compound as a percentage of the applied amount. nih.gov This suggests that during drier periods, preferential flow paths may become more significant in the vertical movement of the herbicide through the soil profile. nih.gov Drought conditions following this compound application may also increase the potential for carryover to subsequent sensitive crops due to reduced degradation and mobility. awsjournal.org
Furthermore, the timing of rainfall after application is critical. Rainfall is necessary to move the soil-applied herbicide into the weed germination zone for it to be effective. unl.edu However, excessive rainfall shortly after application can wash the herbicide away from the target area, reducing its efficacy and increasing off-site transport. unl.edu
Table 2: Modeled Fate of Applied S-Metolachlor Under Different Climate Scenarios
| Climate Scenario | S-Metolachlor Retained in Soil (%) | S-Metolachlor Degraded to TPs (%) | Key Transport Observations |
|---|---|---|---|
| Reference (2015–2018) | 13–14 | ~85 | Higher river peak concentrations associated with measured hourly rainfall. pbl.nluu.nl |
| Very Dry (2038–2041) | 13–14 | ~85 | Higher degradation, less S-Metolachlor in soil. pbl.nlresearchgate.netuu.nl |
| Very Wet (2054–2057) | 13–14 | ~85 | Higher S-Metolachlor and TP concentrations at catchment outlet due to higher river discharge. pbl.nlresearchgate.netuu.nl |
| High Temperature (2096–2099) | 13–14 | ~85 | Higher degradation, less S-Metolachlor in soil; higher TP concentrations at outlet due to higher discharge. pbl.nlresearchgate.netuu.nl |
Based on an integrated modeling framework for an agricultural catchment. pbl.nlresearchgate.netuu.nl
The Role of Soil Moisture
Soil moisture content is a critical factor influencing the degradation rate of this compound. Optimal soil moisture levels enhance microbial activity, leading to faster breakdown of the herbicide. One study found that the degradation rate of S-metolachlor was highest at a soil moisture content of 80%, with the rate decreasing at lower moisture levels. researchgate.netunirioja.es Therefore, the prolonged dry periods or, conversely, waterlogged conditions predicted under some climate change scenarios could significantly alter the persistence of this compound in the soil. Saturated soil conditions have been shown to lead to shorter persistence of S-metolachlor. awsjournal.org
Transformation Products and Long-Term Implications
A crucial aspect of this compound's fate under a changing climate is the behavior of its transformation products (TPs). While the parent compound, S-metolachlor, may degrade more rapidly under warmer conditions, a substantial portion (approximately 85%) is converted to TPs like M-OXA and M-ESA. pbl.nlresearchgate.netuu.nlnih.gov These TPs can be more mobile and persistent than the parent compound. Even in scenarios where S-metolachlor degradation is high, a large share of the resulting M-OXA and M-ESA can be retained in the soil. pbl.nlresearchgate.netuu.nl This pool of TPs is then available for transport via overland flow and groundwater, potentially leading to a long-term accumulation and build-up in river concentrations over the years. pbl.nlresearchgate.netuu.nl
Conclusion and Future Perspectives in Metolachlor Research
Summary of Key Research Areas
Research on Metolachlor has significantly focused on its environmental fate, including its behavior in soil and water systems. Key areas of investigation include adsorption, desorption, degradation, and mineralization in various soil types and under different environmental conditions, such as aerobic and anaerobic states. mdpi.com Studies have shown that anaerobic conditions can enhance the degradation and mineralization rates of this compound in soil, highlighting the importance of soil redox conditions in its environmental fate. mdpi.comresearchgate.net Microbial activity is recognized as a significant factor in the degradation of this compound in soil. mdpi.comresearchgate.netresearchgate.net
Another critical area of research involves the study of this compound's transformation products (TPs). nih.govresearchgate.netrsc.orgmdpi.comuu.nl These TPs, such as this compound ESA (ethanesulfonic acid) and this compound OA (oxanillic acid), are frequently detected in surface and groundwater and can be more persistent and mobile than the parent compound. nih.govrsc.orgepa.gov Research has also explored the enantioselective degradation of this compound, noting that the degradation of its stereoisomers can differ in various environmental compartments. epa.gov
Analytical method development for detecting and quantifying this compound and its TPs in environmental samples like water and soil is another active research area. nih.govresearchgate.netu-szeged.huresearchgate.net Techniques such as HPLC and LC-MS/MS are commonly employed, with ongoing efforts to improve sensitivity, accuracy, and efficiency, particularly for trace concentrations. researchgate.netu-szeged.huresearchgate.net
The impact of this compound on soil microorganisms and the potential for bioremediation and phytoremediation have also been investigated. researchgate.netmdpi.comresearchgate.netfrontiersin.orgcluin.org Studies suggest that while this compound application can reduce soil microbial biodiversity, certain phytoremediating plants may help mitigate these negative effects and promote herbicide dissipation. mdpi.comresearchgate.net
Identified Knowledge Gaps
Despite extensive research, several knowledge gaps regarding this compound persist. A significant gap lies in the thorough investigation of the environmental fate of this compound under varying soil aeration statuses, particularly the impact of anaerobic conditions on its adsorption, desorption, degradation, and mineralization. mdpi.comresearchgate.net While some studies indicate enhanced degradation under anaerobic conditions, the full implications for bioavailability and environmental persistence require further exploration across diverse soil types. mdpi.comresearchgate.net
There is a need for improved methods to determine adsorption coefficients (KD), especially at very low concentrations, and to better understand the impact of soil aggregation, temperature, and water content on adsorption/desorption processes. nih.gov Although the geographic distribution and extent of this compound residue contamination in surface waters are documented, groundwater contamination is less well-defined, necessitating more targeted groundwater monitoring protocols. nih.govepa.gov
The stereochemistry of this compound degradation products is not fully understood, particularly in the absence of enantioselective chemical analysis in many studies. epa.gov Further environmental fate laboratory data are needed to clarify the equivalency of anaerobic aquatic/soil degradation for racemic this compound and S-Metolachlor. epa.gov
Research gaps also exist concerning the environmental fate and effects of dichloroacetamide safeners, which are often co-formulated with this compound. acs.org Reliable estimates of their environmental occurrence in various media are needed to improve risk assessments. acs.org
While some studies have explored the impact on soil microbial communities, a more comprehensive understanding of the long-term effects of this compound on soil health and microbial diversity in intensive agricultural systems is required. mdpi.comresearchgate.net
Recommendations for Future Academic Inquiry
Future academic inquiry into this compound should prioritize addressing the identified knowledge gaps to facilitate more effective risk assessment and sustainable management practices. Further research is recommended to thoroughly investigate the environmental fate of this compound and its stereoisomers under different soil redox conditions, utilizing enantioselective analysis techniques in both laboratory and field studies. mdpi.comresearchgate.netepa.gov This would provide a clearer picture of its behavior and potential for leaching and persistence in groundwater. epa.govnih.gov
Developing and validating more sensitive and efficient analytical methods for the simultaneous determination of this compound and its diverse range of transformation products in complex environmental matrices is crucial. nih.govresearchgate.netu-szeged.huresearchgate.net This includes focusing on methods that can accurately quantify these compounds at very low concentrations relevant to environmental quality standards. nih.govu-szeged.hu
Studies should aim to improve the understanding of the adsorption and desorption processes of this compound and its TPs, considering the influence of soil properties, aggregation, temperature, and moisture content through refined experimental methods. nih.gov
There is a strong recommendation for more targeted and extensive groundwater monitoring programs in this compound use areas, incorporating enantioselective analysis of both the parent compound and its degradation products to better define the extent of contamination and inform mathematical model development and validation. epa.govnih.govepa.gov
Future research should also delve deeper into the environmental fate and effects of co-formulated safeners, including comprehensive monitoring of their occurrence and studies on their degradation pathways and potential impact on non-target organisms. acs.org
Further investigation into the long-term effects of this compound on soil microbial ecology and the potential for enhancing microbial degradation through specific interventions or the use of phytoremediation with tolerant and effective plant species is warranted. mdpi.comresearchgate.netfrontiersin.org Research into the biotransformation pathways in different microorganisms could lead to the development of targeted bioremediation strategies. researchgate.net
Finally, research into the potential for transformation product formation during drinking water treatment processes and the associated risks is also recommended, potentially utilizing in silico tools for prioritization and guiding analytical efforts. uu.nl
Q & A
Q. What modeling frameworks best integrate this compound’s environmental fate and human health risks?
- Methodology : Apply EPA’s TTR (Total Toxic Residues) approach, combining SIP/STIR outputs with human biomonitoring data. For drinking water, probabilistic models estimate chronic exposure at 0.1 µg/kg/day (below HRL of 5 µg/kg/day) but flag degradates for cumulative risk assessment .
Methodological Notes
- Data Contradictions : While AHS data (2005) found no significant cancer links, later analyses (2010) noted elevated risks for specific pesticides; reconcile by stratifying exposure metrics (e.g., intensity-weighted days) .
- Analytical Pitfalls : Chiral GC analysis requires splitless injection to prevent isomerization artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
